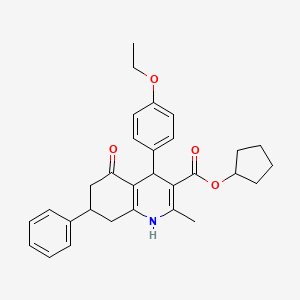![molecular formula C14H13N5O5 B4982123 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol, also known as BNTA, is a chemical compound that has been widely used in scientific research for its unique properties. BNTA is a triazene-based compound that has been synthesized through various methods and has shown to have potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS). 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce DNA damage and repair mechanisms, as well as to inhibit the activity of certain enzymes. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in lab experiments is its unique properties, which make it a valuable tool in the study of various biological processes. However, one limitation of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol. One direction is the development of new synthesis methods that can produce 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in larger quantities and with higher purity. Another direction is the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's potential applications in the field of medicine, including its use as an anticancer agent. Additionally, the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action and its effects on various biological processes is an area that requires further research.
Conclusion:
In conclusion, 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is a triazene-based compound that has shown potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been synthesized through various methods and has been widely used in scientific research. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action is not fully understood, but it has been shown to have anti-tumor properties and to induce DNA damage and repair mechanisms. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has various advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol can be synthesized through various methods, including the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form 1,3-bis(3-nitrophenyl)-2-propen-1-one. The propenone can then be reacted with hydrazine hydrate to form 1,3-bis(3-nitrophenyl)-2-triazen-1-ol, which can be further converted to 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol by reacting with ethanol.
科学研究应用
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have anti-tumor properties and has been used in various cancer studies. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein structure and function.
属性
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)
